5-[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-4-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound 5-[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-4-propyl-4H-1,2,4-triazole-3-thiol is a complex heterocyclic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-4-propyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Construction of the pyrazolo[3,4-b]pyridine core: This involves cyclization reactions that fuse the pyrazole and pyridine rings.
Introduction of the triazole ring: This step often involves the use of azide and alkyne precursors in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Thiol group addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound 5-[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole or pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyrazole or pyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors or as a component in molecular electronics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Materials Science: Its electronic properties can be harnessed in devices, where it may act as a conductor or semiconductor.
Biological Studies: It can bind to proteins or nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole
- 1,2,4-Triazole derivatives
- Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
The uniqueness of 5-[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-4-propyl-4H-1,2,4-triazole-3-thiol lies in its multi-ring structure, which combines the properties of pyrazole, pyridine, and triazole rings
Properties
Molecular Formula |
C20H26N8S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-[6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridin-4-yl]-4-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H26N8S/c1-6-8-27-18(23-24-20(27)29)14-10-16(15-11-21-26(5)13(15)4)22-19-17(14)12(3)25-28(19)9-7-2/h10-11H,6-9H2,1-5H3,(H,24,29) |
InChI Key |
HUSQRMTUJOMVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C4=NNC(=S)N4CCC |
Origin of Product |
United States |
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